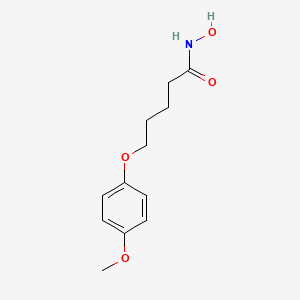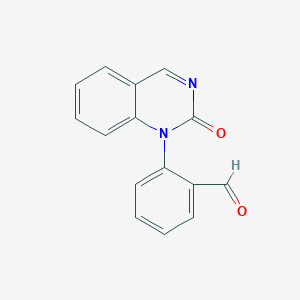
7-磺基胆酸二钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Sulfocholic Acid Disodium Salt is a complex bile acid derivative frequently utilized in research on various liver pathologies such as cholestasis. Its potential therapeutic efficacy extends beyond liver diseases to encompass a range of metabolic disorders, offering a promising avenue for further investigation and clinical application.
科学研究应用
7-Sulfocholic Acid Disodium Salt is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying bile acid chemistry and sulfonation reactions.
Biology: It is used to investigate the role of bile acids in cellular signaling and metabolism.
Medicine: Research focuses on its potential therapeutic applications in treating liver diseases and metabolic disorders.
Industry: It is utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
作用机制
Target of Action
The primary target of 7-Sulfocholic Acid Disodium Salt is the bile acids (BAs) . BAs are biomolecules synthesized in the liver as a result of cholesterol oxidation and secreted in the duodenum . They play a crucial role in regulating gene expression involved in lipid, glucose, energy, and their own homeostasis .
Mode of Action
7-Sulfocholic Acid Disodium Salt, also known as Cholic acid 7-sulfate, is a metabolite of one of the primary bile acids - cholic acid . It is derived by conjugation to neutralize accumulated toxic bile acids . The metabolic process of sulfation is one of the major mechanisms to neutralize toxic BAs . The products of the reaction, catalyzed by the enzymes sulfotransferases (SULTs), are derivatives such as Cholic acid 7-sulfate .
Biochemical Pathways
The sulfated BAs (SBAs) like Cholic acid 7-sulfate are less toxic than unsulfated ones because they have better water solubility . This allows them to be easily excreted in urine and feces under pathologic conditions, like intrahepatic cholestasis . Hence, sulfation alongside its sulfate products, including Cholic acid 7-sulfate, is an important BAs detoxification, elimination, and homeostasis metabolic pathway .
Pharmacokinetics
It is known that sulfated bas like cholic acid 7-sulfate are resistant to hydrolysis and metabolism by the intestinal microflora . This resistance inhibits their intestinal reabsorption, providing protection of the enteric mucosa .
Result of Action
The result of the action of 7-Sulfocholic Acid Disodium Salt is the detoxification of bile acids. By converting toxic bile acids into less toxic forms, it helps maintain bile acid homeostasis and prevents pathological effects like liver cytotoxicity or carcinogenicity .
Action Environment
The action of 7-Sulfocholic Acid Disodium Salt is influenced by the environment within the liver and gut, where the conversion of toxic bile acids into less toxic forms takes place . The presence of enzymes like sulfotransferases (SULTs) is crucial for this conversion . Additionally, the resistance of sulfated BAs to hydrolysis and metabolism by the intestinal microflora influences their action and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Sulfocholic Acid Disodium Salt typically involves the sulfonation of cholic acid. The reaction conditions often require a sulfonating agent such as sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfonation at the 7-position of the cholic acid molecule .
Industrial Production Methods
Industrial production of 7-Sulfocholic Acid Disodium Salt involves large-scale sulfonation processes in cGMP (current Good Manufacturing Practice) synthesis workshops. These processes are designed to ensure high purity and yield, with stringent quality control measures in place to meet regulatory standards.
化学反应分析
Types of Reactions
7-Sulfocholic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
相似化合物的比较
Similar Compounds
Cholic Acid: The parent compound of 7-Sulfocholic Acid Disodium Salt.
Deoxycholic Acid: Another bile acid with similar properties but lacking the sulfonate group.
Chenodeoxycholic Acid: A bile acid with different hydroxylation patterns.
Uniqueness
7-Sulfocholic Acid Disodium Salt is unique due to its sulfonate group at the 7-position, which imparts distinct chemical and biological properties. This modification enhances its solubility and interaction with specific receptors, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
58822-35-8 |
|---|---|
分子式 |
C₂₄H₃₈Na₂O₈S |
分子量 |
532.6 |
同义词 |
3,12-Dihydroxy-7-(sulfooxy)-,Cholan-24-oic Acid, Disodium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-[(8S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1145718.png)


